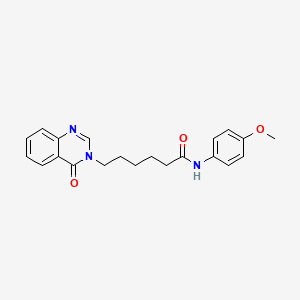

N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

CAS No.: 880810-35-5

Cat. No.: VC6777670

Molecular Formula: C21H23N3O3

Molecular Weight: 365.433

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880810-35-5 |

|---|---|

| Molecular Formula | C21H23N3O3 |

| Molecular Weight | 365.433 |

| IUPAC Name | N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

| Standard InChI | InChI=1S/C21H23N3O3/c1-27-17-12-10-16(11-13-17)23-20(25)9-3-2-6-14-24-15-22-19-8-5-4-7-18(19)21(24)26/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,23,25) |

| Standard InChI Key | CXGRUSWCISIKIO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |

Introduction

1. Overview of N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that appears to belong to the class of amides. It contains two key functional groups:

-

4-Methoxyphenyl moiety, which provides aromatic properties and potential electron-donating effects due to the methoxy group.

-

Quinazolinone core, a bicyclic structure often associated with biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound’s structure suggests potential applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors.

3. Synthesis Pathways

While no direct synthesis route was found in the search results, compounds with similar structures are typically synthesized through:

-

Amide Bond Formation: Reaction of an amine (e.g., 6-aminohexanoic acid derivative) with an activated carboxylic acid or acid chloride.

-

Quinazolinone Core Introduction: Quinazolinones are often prepared via cyclization reactions involving anthranilic acid derivatives and formamide or similar reagents.

-

Methoxyphenyl Substitution: Introduction of the methoxy group typically occurs through electrophilic aromatic substitution or direct coupling reactions.

4. Potential Applications

The structural features of N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide suggest several areas of interest:

Medicinal Chemistry

-

Quinazolinone derivatives are widely studied for their pharmacological activities, including:

-

Anticancer properties (e.g., inhibition of tyrosine kinases).

-

Antimicrobial effects.

-

Anti-inflammatory activity.

-

Molecular Docking Studies

-

The compound could be evaluated for binding affinity to biological targets using computational methods like molecular docking or dynamics simulations.

Material Science

-

Amide-based compounds often exhibit interesting thermal and mechanical properties, making them candidates for polymer precursors.

5. Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To determine structural details (e.g., , ). |

| Mass Spectrometry | To confirm molecular weight and fragmentation pattern. |

| IR Spectroscopy | To identify functional groups (e.g., C=O stretch for amide). |

| X-Ray Crystallography | To elucidate the three-dimensional structure if crystallized. |

6. Research Gaps

No specific studies were identified in the search results for this compound’s synthesis, biological evaluation, or applications. Future research should focus on:

-

Developing efficient synthetic routes.

-

Screening for biological activity against cancer cell lines or microbial strains.

-

Investigating its physicochemical properties for potential industrial applications.

This article provides a foundational understanding of N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide based on its structural features and related literature on similar compounds. Further experimental studies are required to explore its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume